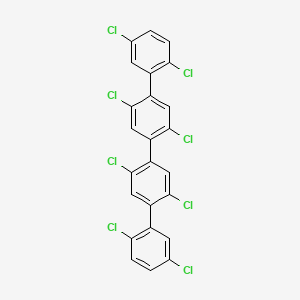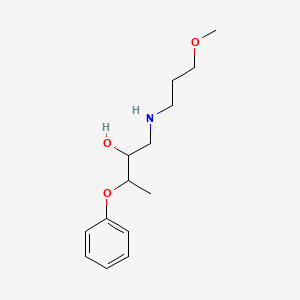
2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol is an organic compound that belongs to the class of beta-adrenergic receptor agonists This compound is characterized by its unique structure, which includes a methoxypropylamino group and a phenoxy group attached to a butanol backbone
準備方法
The synthesis of 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Methoxypropylamine: This can be achieved by the reaction of 3-methoxypropyl chloride with ammonia or an amine.
Formation of the Phenoxybutanol Backbone: This involves the reaction of phenol with butanol in the presence of a catalyst to form phenoxybutanol.
Coupling Reaction: The final step involves the coupling of 3-methoxypropylamine with phenoxybutanol under controlled conditions to form 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypropylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with beta-adrenergic receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and respiratory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, it activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This, in turn, triggers various downstream effects, including relaxation of smooth muscle, increased heart rate, and bronchodilation. The molecular targets and pathways involved are primarily related to the beta-adrenergic receptor signaling cascade.
類似化合物との比較
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol can be compared with other beta-adrenergic receptor agonists, such as:
Isoproterenol: A synthetic catecholamine that also acts on beta-adrenergic receptors but has a different structure and pharmacokinetic profile.
Salbutamol: Commonly used in the treatment of asthma, it has a similar mechanism of action but differs in its chemical structure and duration of action.
Terbutaline: Another beta-adrenergic agonist used for bronchodilation, with distinct structural features and clinical applications.
特性
CAS番号 |
7565-15-3 |
|---|---|
分子式 |
C14H23NO3 |
分子量 |
253.34 g/mol |
IUPAC名 |
1-(3-methoxypropylamino)-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-12(18-13-7-4-3-5-8-13)14(16)11-15-9-6-10-17-2/h3-5,7-8,12,14-16H,6,9-11H2,1-2H3 |
InChIキー |
GGNGMTHUWLMRPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(CNCCCOC)O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



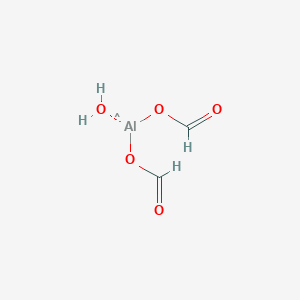
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
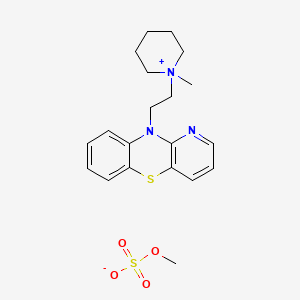
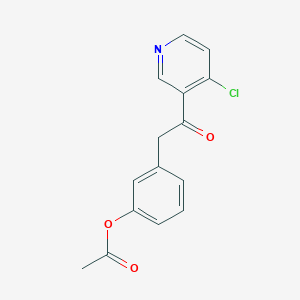
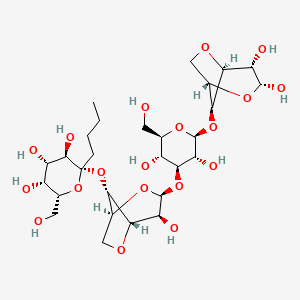
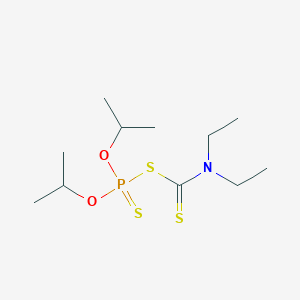
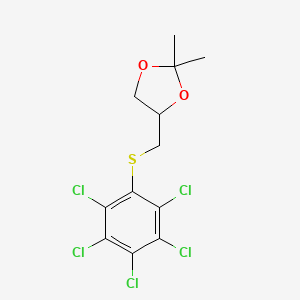
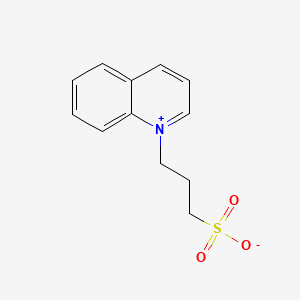

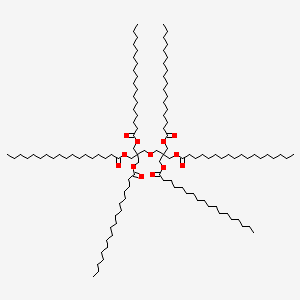
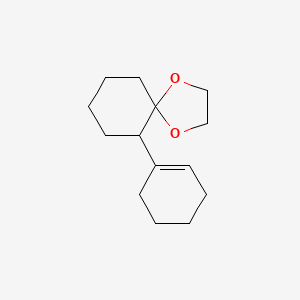
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
